

# STF-118804 Application Notes and Protocols for B-ALL Research

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## Compound Focus: STF-118804

CAS No.: 894187-61-2

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## Compound Overview and Mechanism of Action

**STF-118804** is a highly specific, next-generation inhibitor of **Nicotinamide Phosphoribosyltransferase (NAMPT)**, the rate-limiting enzyme in the NAD<sup>+</sup> salvage biosynthesis pathway [1] [2]. By inhibiting NAMPT, **STF-118804** depletes intracellular NAD<sup>+</sup> levels, leading to metabolic collapse, energy disruption, and induction of apoptosis in cancer cells, particularly those with high metabolic demands like B-ALL cells [1] [3].

## Efficacy and Potency Data in B-ALL Models

### In Vitro Cytotoxicity in Cell Lines

The table below summarizes the sensitivity of various hematological cell lines to **STF-118804** [4]:

Cell Line	Type	EC <sub>50</sub> / IC <sub>50</sub>	Assay & Duration
NALM-6	Human B-ALL	26 nM	CellTiter-Glo, 72 hr
B-ALL BCR-ABL DKO	Mouse B-ALL	61 nM	CellTiter-Glo, 72 hr

Cell Line	Type	EC <sub>50</sub> / IC <sub>50</sub>	Assay & Duration
B-ALL BCR-ABL WT	Mouse B-ALL	72 nM	CellTiter-Glo, 72 hr
KOPN-8	Human B-ALL	1.23 µM	CellTiter-Glo, 72 hr
MV4-11	Human Leukemia	3.8 µM	CellTiter-Glo, 72 hr
SUP-B15	Human B-ALL	1.1 µM	CellTiter-Glo, 72 hr
K562	Human CML	4.6 µM	CellTiter-Glo, 72 hr
UoC-B1	Human Leukemia	>54.98 µM	CellTiter-Glo, 72 hr
BJ	Human Fibroblast	2.49 µM	CellTiter-Glo, 72 hr

**STF-118804** demonstrates **high potency against specific B-ALL cell lines**, with IC<sub>50</sub> values in the low nanomolar range for sensitive models like NALM-6 [4]. In leukemic samples from pediatric ALL patients, **STF-118804** reduced viability with IC<sub>50</sub> values ranging from **3.1 to 32.3 nM** [5] [2]. The compound induces apoptosis without antecedent cell cycle arrest [2].

## In Vivo Efficacy in Xenograft Models

The table below outlines key findings from in vivo studies [2] [4]:

Model Description	Dosing Regimen	Key Results
Orthotopic xenograft of high-risk ALL (MV4-11 cells)	25 mg/kg, twice daily, subcutaneous injection, 20 days [2].	Improved survival, inhibited tumor growth, and effectively depleted leukemia-initiating stem cells [2].
Orthotopic pancreatic cancer model (Panc-1 cells)	25 mg/kg, intraperitoneal injection, 3 weeks [4].	Reduced tumor growth (size and weight) with no significant toxicity observed [4].

These studies indicate that **STF-118804** is **well-tolerated** at efficacious doses in mouse models over a 20-day study period [2].

## Detailed Experimental Protocols

### In Vitro Cell Viability and Cytotoxicity Assay

This protocol is adapted for assessing the sensitivity of B-ALL cell lines to **STF-118804**.

- **Principle:** Measures the metabolic activity of cells as an indicator of viability after drug treatment.
- **Materials:**
  - B-ALL cell lines (e.g., NALM-6, MV4-11).
  - **STF-118804** stock solution (e.g., 10 mM in DMSO).
  - Cell culture medium (RPMI-1640 + 20% FBS + 1% Penicillin-Streptomycin).
  - 96-well clear-bottom tissue culture plates.
  - CellTiter-Glo or CellTiter-Blue Reagent.
  - Multi-mode microplate reader capable of detecting luminescence or fluorescence.
- **Procedure:**
  - **Cell Seeding:** Seed cells in 96-well plates at a density of **6×10<sup>5</sup> cells per milliliter** (100 μL per well). Include vehicle control (DMSO) and blank (media only) wells [2].
  - **Compound Treatment:** Prepare a serial dilution of **STF-118804** and add it to the wells to achieve the desired final concentrations (e.g., 1 nM to 10 μM). The final DMSO concentration should be equal in all wells (typically ≤0.1%).
  - **Incubation:** Incubate the plate for **72 hours** at **37°C** in a **5% CO<sub>2</sub>** incubator [4].
  - **Viability Detection:**
    - **CellTiter-Glo:** Add CellTiter-Glo reagent (1:1 volume ratio to cell culture medium). Mix briefly on an orbital shaker, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then record luminescence [4].
    - **CellTiter-Blue:** Add CellTiter-Blue reagent at a **1:10 dilution**. Incubate for **4 hours** at **37°C/5% CO<sub>2</sub>**, and then read fluorescence (Excitation: **555 nm**, Emission: **590 nm**) [2].
  - **Data Analysis:** Calculate cell viability relative to the vehicle control. Use software like GraphPad Prism to determine the **IC<sub>50</sub>** values.

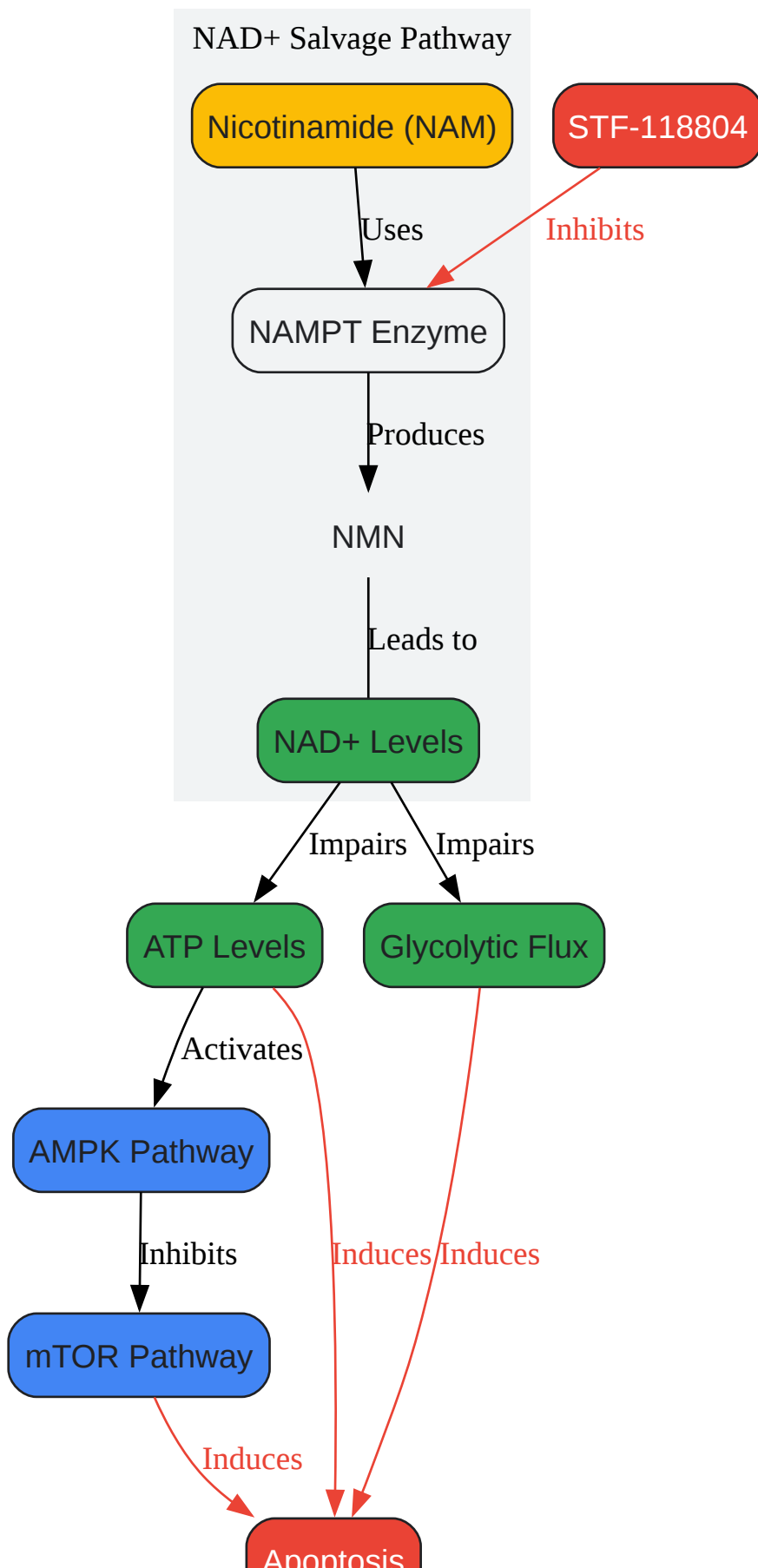
## In Vivo Efficacy Study in ALL Xenograft Models

This protocol describes the evaluation of **STF-118804** in an orthotopic mouse model of high-risk ALL.

- **Principle:** To assess the anti-tumor activity and survival benefit of **STF-118804** in a live animal model that recapitulates the human disease.
- **Materials:**
  - Immunodeficient mice (e.g., NSG mice).
  - ALL cells (e.g., MV4-11 cell line or patient-derived xenograft cells).
  - **STF-118804** for in vivo administration.
  - Vehicle: **20% (w/v) [2-hydroxypropyl]- $\gamma$ -cyclodextrin / 5% (v/v) DMSO** [2].
- **Procedure:**
  - **Model Establishment:** Inoculate mice with ALL cells via orthotopic (e.g., intravenous) injection to establish leukemia [2].
  - **Randomization & Dosing:** Once engraftment is confirmed, randomize mice into vehicle control and treatment groups.
  - **Drug Administration:** Administer **STF-118804** at a dose of **25 mg/kg** via **subcutaneous (s.c.) injection, twice daily**. Continue the treatment for a predetermined period (e.g., 20 days) [2].
  - **Monitoring:**
    - **Tumor Burden:** Monitor leukemia progression in peripheral blood by flow cytometry or bioluminescent imaging if luciferase-expressing cells are used.
    - **Survival:** Record survival times from the start of treatment until a moribund state is reached.
    - **Toxicity:** Monitor mice for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
  - **Endpoint Analysis:** At the end of the study, analyze bone marrow and spleen for the presence of leukemia-initiating cells to assess the effect on stem cell populations [2].

## Signaling Pathways and Metabolic Consequences

The mechanism of action of **STF-118804** involves a cascade of metabolic and signaling events, which can be visualized in the following pathway diagram:





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Diagram Title: **STF-118804** Mechanism: Inhibiting NAD<sup>+</sup> Biosynthesis Leads to Metabolic Collapse and Apoptosis

#### Key Pathway Interpretations:

- **Metabolic Disruption:** **STF-118804** directly inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This is the rate-limiting step in the NAD<sup>+</sup> salvage pathway, leading to a severe depletion of intracellular NAD<sup>+</sup> pools [1] [5]. As NAD<sup>+</sup> is a crucial cofactor in glycolysis and oxidative phosphorylation, its loss results in reduced **glucose uptake, lactate production, and ultimately, ATP depletion**, causing metabolic collapse [1].
- **Signaling Cascade:** The sharp drop in ATP levels activates the energy sensor **AMPK** (phosphorylating it at Thr172). Concurrently, **STF-118804** inhibits the **mTOR pathway**, evidenced by reduced phosphorylation of mTOR (Ser2448) and its downstream target P70S6K [1]. The inhibition of mTOR, a master regulator of cell growth and protein synthesis, further contributes to the anti-proliferative effects.
- **Cell Fate:** The combined effects of energy stress (ATP depletion), metabolic shutdown, and inhibition of growth signaling pathways ultimately trigger **apoptosis** in B-ALL cells [2].

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